molecular formula C11H13F2NO4 B2360843 Ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate CAS No. 2287314-17-2

Ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate

Cat. No.: B2360843
CAS No.: 2287314-17-2
M. Wt: 261.225
InChI Key: QBWSXRAABAEFJX-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate” is a complex organic molecule. It likely contains an ethyl group, an amino group, a difluoromethoxy group, and a methoxybenzoate group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multicomponent reactions . These reactions typically involve the combination of several reactants in a single step, leading to the formation of complex molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which it is used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would likely be determined through experimental analysis .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and proper storage .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, further studies could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

ethyl 2-amino-4-(difluoromethoxy)-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO4/c1-3-17-10(15)6-4-8(16-2)9(5-7(6)14)18-11(12)13/h4-5,11H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWSXRAABAEFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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